molecular formula C10H17Cl B14547867 2-(Chloromethyl)-1,1-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane CAS No. 61898-45-1

2-(Chloromethyl)-1,1-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane

Cat. No.: B14547867
CAS No.: 61898-45-1
M. Wt: 172.69 g/mol
InChI Key: LTRDDNKYEGBQGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-1,1-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane is an organic compound with a unique cyclopropane structure. This compound is characterized by the presence of a chloromethyl group and a dimethyl group attached to the cyclopropane ring, along with a 2-methylprop-1-en-1-yl substituent. The molecular formula of this compound is C10H17Cl.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-1,1-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane typically involves the reaction of 1,1-dimethyl-2-(2-methylprop-1-en-1-yl)cyclopropane with chloromethylating agents. Common chloromethylating agents include chloromethyl methyl ether (MOMCl) and formaldehyde with hydrochloric acid. The reaction is usually carried out under acidic conditions to facilitate the formation of the chloromethyl group.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as Lewis acids can enhance the reaction rate and yield. The reaction mixture is typically purified through distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1,1-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbons or alcohols.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution Reactions: Formation of azides, thiocyanates, or amines.

    Oxidation Reactions: Formation of alcohols or carboxylic acids.

    Reduction Reactions: Formation of hydrocarbons or alcohols.

Scientific Research Applications

2-(Chloromethyl)-1,1-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of agrochemicals, fragrances, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1,1-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The cyclopropane ring’s strained structure can also influence its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Resmethrin: A pyrethroid insecticide with a similar cyclopropane structure.

    Cismethrin: Another pyrethroid insecticide with structural similarities.

    Bioresmethrin: A stereoisomer of resmethrin with insecticidal properties.

Properties

CAS No.

61898-45-1

Molecular Formula

C10H17Cl

Molecular Weight

172.69 g/mol

IUPAC Name

2-(chloromethyl)-1,1-dimethyl-3-(2-methylprop-1-enyl)cyclopropane

InChI

InChI=1S/C10H17Cl/c1-7(2)5-8-9(6-11)10(8,3)4/h5,8-9H,6H2,1-4H3

InChI Key

LTRDDNKYEGBQGW-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1C(C1(C)C)CCl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.